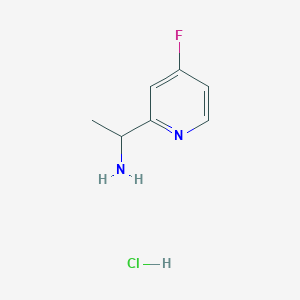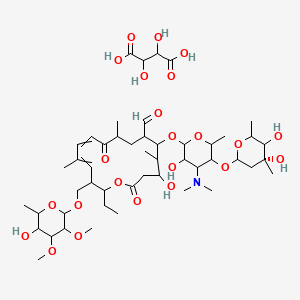
Tylosin tartrate CRS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tylosin tartrate CRS is a reference standard used primarily in laboratory tests as prescribed by the European Pharmacopoeia. It is a macrolide antibiotic derived from the bacterium Streptomyces fradiae. Tylosin tartrate is known for its effectiveness against a variety of gram-positive bacteria and mycoplasma organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tylosin tartrate is synthesized through a fermentation process involving Streptomyces fradiae. The fermentation broth is then subjected to various purification steps, including solvent extraction and crystallization, to obtain tylosin tartrate in its pure form .
Industrial Production Methods: Industrial production of tylosin tartrate involves large-scale fermentation followed by downstream processing to isolate and purify the compound. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions: Tylosin tartrate undergoes several types of chemical reactions, including:
Oxidation: Tylosin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in tylosin.
Substitution: Substitution reactions can introduce different functional groups into the tylosin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of tylosin that may have altered biological activity or stability .
Wissenschaftliche Forschungsanwendungen
Tylosin tartrate CRS has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in studies involving bacterial protein synthesis and antibiotic resistance.
Medicine: Investigated for its potential use in treating infections caused by gram-positive bacteria and mycoplasma.
Industry: Utilized in the veterinary industry to prevent and treat infections in livestock
Wirkmechanismus
Tylosin tartrate exerts its effects by binding to the 23S rRNA in the 50S ribosomal subunit of bacteria. This binding inhibits mRNA-directed protein synthesis, effectively stopping bacterial growth. The molecular targets include the ribosomal proteins and rRNA, which are crucial for protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Clarithromycin: Similar to erythromycin but with improved acid stability and oral bioavailability.
Uniqueness: Tylosin tartrate is unique in its high efficacy against mycoplasma organisms and its specific use in veterinary medicine. Its fermentation-based production also distinguishes it from other synthetic antibiotics .
Eigenschaften
Molekularformel |
C49H81NO23 |
|---|---|
Molekulargewicht |
1052.2 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde |
InChI |
InChI=1S/C45H75NO17.C4H6O6/c1-13-32-29(21-57-44-41(56-12)40(55-11)36(51)25(5)59-44)16-22(2)14-15-30(48)23(3)17-28(20-47)38(24(4)31(49)18-33(50)61-32)63-43-37(52)35(46(9)10)39(26(6)60-43)62-34-19-45(8,54)42(53)27(7)58-34;5-1(3(7)8)2(6)4(9)10/h14-16,20,23-29,31-32,34-44,49,51-54H,13,17-19,21H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/t23?,24?,25?,26?,27?,28?,29?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45-;/m1./s1 |
InChI-Schlüssel |
OOUBJGFRKYSIEG-OWNMZGHDSA-N |
Isomerische SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14783637.png)
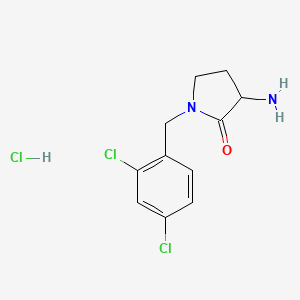

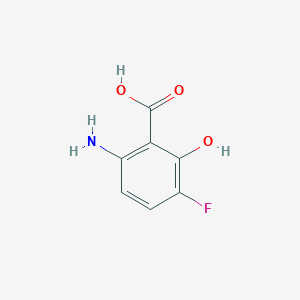
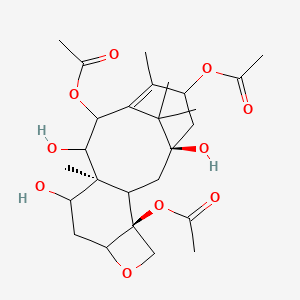

![3,11-diselenatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783669.png)


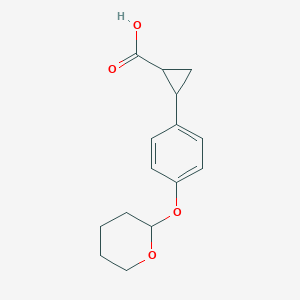
![(3aS,3bR,4R,9aR,9bS,11aS)-4,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14783720.png)

![N'-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14783738.png)
